![molecular formula C8H14N2O B1228127 N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine CAS No. 1351-62-8](/img/structure/B1228127.png)
N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Overview
Description
N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine is a natural product found in Festuca rubra, Festuca ovina, and other organisms with data available.
Scientific Research Applications
Synthesis Methods and Chemical Transformations
Synthesis of Azabicyclic Alcohols : A method for the synthesis of 4-azatricyclo undecanone involves hydrogenolysis followed by intramolecular alkylation, highlighting the compound's role in synthesizing azabicyclic alcohols (Bonjoch et al., 1987).
Formation of Azabrendanes : The compound is utilized in the synthesis of N-(arylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, indicating its application in creating azabrendanes (Kasyan et al., 1997).
Creation of Carbocyclic Nucleosides : It is used in the preparation of 2-Amino-4-oxatricyclo[4.2.1.0 3,7 ]nonane-9-methanol, which is then transformed into thymine and purine nucleoside analogues, demonstrating its utility in nucleoside synthesis (Hřebabecký et al., 2007).
Transition-State Mimic for cis-trans Interconversion : This compound acts as a transition-state mimic for the enzyme-catalyzed cis-trans rotamer interconversion of amides, which is important in peptide and protein folding and function (Komarov et al., 2015).
Intramolecular Cyclization in Terpenoid Synthesis : Its role in intramolecular cyclization forming terpenoid derivatives highlights its significance in the field of terpenoid chemistry (Kharitonov et al., 2008).
Synthesis of Dipeptide Surrogates : The compound is used in the synthesis of 4-aryl indolizidin-9-one amino acids, indicating its relevance in creating dipeptide surrogates (Cluzeau & Lubell, 2004).
Transformation into N-(Alkyl- and Benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes : Demonstrating its versatility in chemical transformations and potential in organic synthesis (Kasyan et al., 2007).
Synthesis of Antiarrhythmic and Local Anesthetic Compounds : The compound contributes to the synthesis of derivatives with antiarrhythmic, local anesthetic, and hypotensive activities, showcasing its potential in pharmaceutical research (Mariani et al., 1982).
Reductive Amination for N-Methyl- and N-Alkylamines : This compound is involved in the synthesis of N-Methyl- and N-Alkylamines, showing its use in the production of fine and bulk chemicals (Senthamarai et al., 2018).
Synthesis of Diterpenoid-based Isoindolones : It's used in the synthesis of diterpenoid-based dihydroisoindolones, indicating its application in the development of complex organic molecules (Kharitonov et al., 2010).
properties
IUPAC Name |
N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNROCQHKJDAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CN3C1C(O2)CC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395429 | |
Record name | ST024711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |
CAS RN |
1351-62-8 | |
Record name | ST024711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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